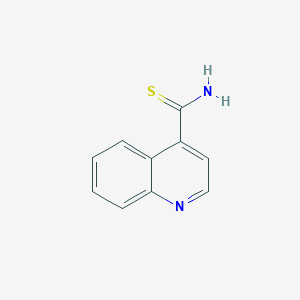
二苯基硅烷
描述
Diphenylsilane is an organosilicon compound used as an amide bond coupling reagent and alkene hydrosilylation precursor . It has a linear formula of (C6H5)2SiH2, a CAS Number of 775-12-2, and a molecular weight of 184.31 .
Synthesis Analysis
Diphenylsilane participates in a variety of chemical reactions. A straightforward method for the direct synthesis of amides from amines and carboxylic acids using diphenylsilane with N-methylpyrrolidine has been developed .Molecular Structure Analysis
The molecular formula of Diphenylsilane is CHSi, with an average mass of 184.309 Da and a monoisotopic mass of 184.070831 Da .Chemical Reactions Analysis
Diphenylsilane and its derivatives participate in a variety of chemical reactions. The synthesis of sterically congested silanes and silanols has been achieved.Physical And Chemical Properties Analysis
Diphenylsilane is a liquid with a refractive index of n20/D 1.579 (lit.), a boiling point of 95-97 °C/13 mmHg (lit.), and a density of 0.993 g/mL at 25 °C (lit.) .科学研究应用
Deoxygenation of Alcohols
- Application Summary : Diphenylsilane is used in a radical chain process at room temperature for the deoxygenation of secondary and primary alcohols via their thiocarbonyl derivatives .
- Methods of Application : The process involves using diphenylsilane as a hydrogen atom donor and triethylborane-air as an initiator .
- Results or Outcomes : This method provides an improved radical chain procedure for the deoxygenation of alcohols .
Deamination and Dehalogenation
- Application Summary : Diphenylsilane is used in the invention of radical reactions for deamination via isonitriles, and dehalogenation of bromo- and iodo- compounds by radical chain chemistry .
- Methods of Application : The process involves using diphenylsilane in radical reactions .
- Results or Outcomes : This method provides a way to perform deamination and dehalogenation reactions .
Fluorescent Film Sensor
- Application Summary : Diphenylsilane is used in the creation of a fluorescent film sensor for vapor-phase nitroaromatic explosives via monolayer assembly of oligo (diphenylsilane) on glass plate surfaces .
- Methods of Application : The process involves the monolayer assembly of oligo (diphenylsilane) on glass plate surfaces .
- Results or Outcomes : This method provides a way to detect vapor-phase nitroaromatic explosives .
Reduction of Carboxylic Acid Derivatives
- Application Summary : Diphenylsilane is used in the reductions of carboxylic acid derivatives by silanes in the presence of rhodium complexes .
- Methods of Application : The process involves the reduction of carboxylic esters to alcohols by diphenylsilane catalyzed by [RhCl (cod)] 2/4PPh 3 or [RhCl (PPh 3) 3] at room temperature .
- Results or Outcomes : This method provides a way to reduce carboxylic esters to alcohols in up to 99% yields .
Silanediol Peptide Isostere Precursors
- Application Summary : Diphenylsilane is used in the formation of silanediol peptide isostere precursors .
- Methods of Application : The process involves sequential C-Si bond formations from diphenylsilane .
- Results or Outcomes : This method provides a way to create silanediol peptide isostere precursors .
Amide Bond Coupling Reagent
- Application Summary : Diphenylsilane is used as an amide bond coupling reagent .
- Methods of Application : The process involves using diphenylsilane as a reagent .
- Results or Outcomes : This method provides a way to couple amide bonds .
Alkene Hydrosilylation Precursor
- Application Summary : Diphenylsilane is used as an alkene hydrosilylation precursor .
- Methods of Application : The process involves using diphenylsilane as a precursor .
- Results or Outcomes : This method provides a way to perform alkene hydrosilylation .
Organosilicon Reagents
安全和危害
Diphenylsilane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory system irritation .
Relevant Papers Several papers have been published on the topic of Diphenylsilane. For instance, a review covers the recent advances in hydrosilylation chemistry, an important reaction for the production of various organosilicon compounds . Another paper describes a simple procedure for amide bond formation using diphenylsilane as a coupling reagent . A third paper reports on the sequential C-Si bond formations from diphenylsilane .
属性
InChI |
InChI=1S/C12H10Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYFPNZHLXDIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883568 | |
| Record name | Benzene, 1,1'-silylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Diphenylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13263 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diphenylsilane | |
CAS RN |
775-12-2, 17950-94-6 | |
| Record name | Diphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC168693 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-silylenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-silylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diphenylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT2G9H7LNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



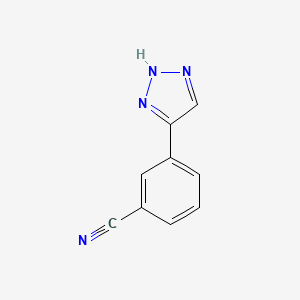
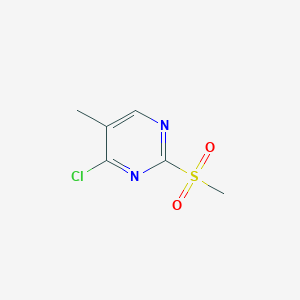
![Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane](/img/structure/B1312228.png)
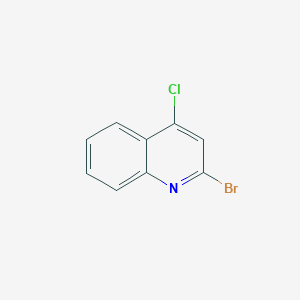
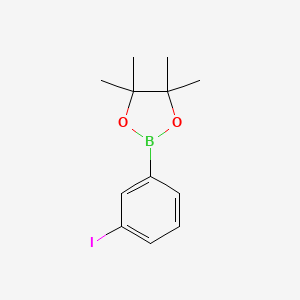
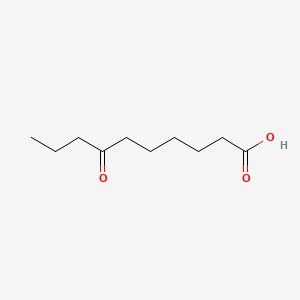
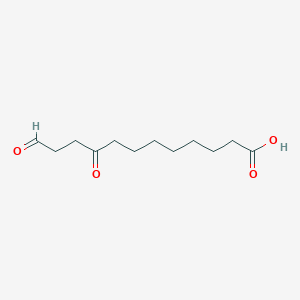
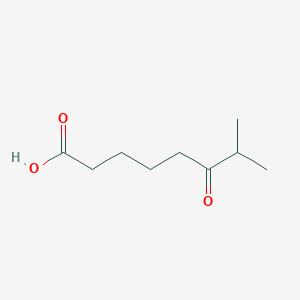
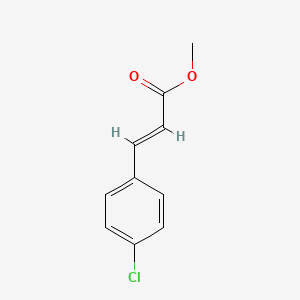
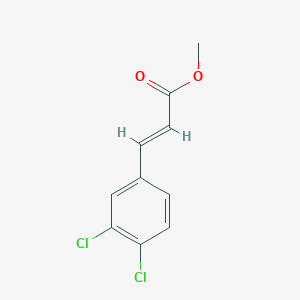
![6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B1312259.png)
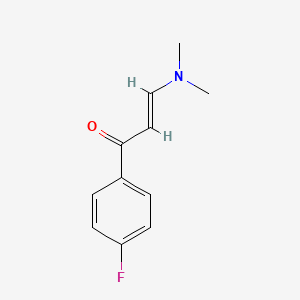
![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1312263.png)
